Desproglumideproglumetacin
Overview
Description
Desproglumideproglumetacin is a derivative of Proglumetacin . Proglumetacin is a nonsteroidal anti-inflammatory drug (NSAID) that is metabolized in the body to indometacin and proglumide . Indometacin is an NSAID, and proglumide has antisecretory effects that help prevent injury to the stomach lining .
Scientific Research Applications
Anti-Inflammatory Activity
Desproglumideproglumetacin maleate (DPP) is a major metabolite of proglumetacin maleate, an indomethacin derivative. Research has shown that both proglumetacin maleate and DPP exhibit anti-inflammatory activities. The mechanism of action involves their interaction with arachidonic acid metabolism. Notably, DPP causes less inhibition of cyclooxygenase than indomethacin, indicating a different pathway of exerting anti-inflammatory effects. Additionally, DPP has been found to strongly inhibit 5-HETE formation by the cytosol of guinea pig polymorphonuclear leukocytes, which might contribute to its anti-inflammatory activity (Ono et al., 1986).
Environmental Impact
A broader perspective on the impact of drugs like desproglumideproglumetacin considers their environmental presence. Many drugs, including DES (diethylstilbestrol), a synthetic estrogen, have been extensively studied for their impact on the environment and wildlife. DES, like desproglumideproglumetacin, is an example of how synthetic compounds can have unintended ecological consequences. The research on DES and other environmental estrogens has led to a better understanding of the potential risks associated with the environmental presence of various pharmaceutical compounds (McLachlan, 2016).
Clinical Trials and Drug Development
The historical context of clinical trials and drug development is relevant to understanding the journey of drugs like desproglumideproglumetacin from conception to application. The evolution of clinical research, from early trials to contemporary randomized controlled trials, reflects the scientific, ethical, and regulatory challenges faced by drug developers. This historical insight helps contextualize the development and application of drugs in the modern pharmaceutical landscape (Bhatt, 2010).
properties
IUPAC Name |
2-[4-(3-hydroxypropyl)piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClN3O5/c1-20-24(19-27(34)37-17-15-31-13-11-30(12-14-31)10-3-16-33)25-18-23(36-2)8-9-26(25)32(20)28(35)21-4-6-22(29)7-5-21/h4-9,18,33H,3,10-17,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJXIUDFDYEVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242986 | |
Record name | Desproglumideproglumetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desproglumideproglumetacin | |
CAS RN |
97460-20-3 | |
Record name | Desproglumideproglumetacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097460203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desproglumideproglumetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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